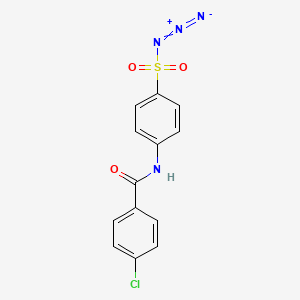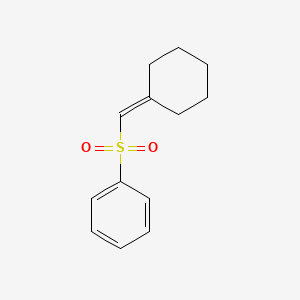
4-Heptyl-1-phenylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C19H30O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a phenyl group and a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1-phenylcyclohexan-1-OL typically involves the alkylation of 1-phenylcyclohexanol with a heptyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylcyclohexanol is deprotonated to form an alkoxide, which then attacks the heptyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-1-phenylcyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of 4-heptyl-1-phenylcyclohexanone.
Reduction: Formation of 4-heptyl-1-phenylcyclohexane.
Substitution: Formation of 4-heptyl-1-phenylcyclohexyl chloride or bromide.
Scientific Research Applications
4-Heptyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-Heptyl-1-phenylcyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenyl and heptyl groups can engage in hydrophobic interactions with lipid bilayers, while the hydroxyl group can form hydrogen bonds with polar head groups of lipids. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclohexanol: Lacks the heptyl chain, making it less hydrophobic.
4-Heptylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-1-cyclohexene: Contains a double bond in the cyclohexane ring, altering its reactivity.
Uniqueness
4-Heptyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a heptyl chain, which confer distinct hydrophobic and hydrophilic properties. This dual nature makes it a versatile compound for various applications, particularly in the design of molecules with specific interactions in biological and chemical systems.
Properties
CAS No. |
88069-96-9 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-heptyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-7-10-17-13-15-19(20,16-14-17)18-11-8-6-9-12-18/h6,8-9,11-12,17,20H,2-5,7,10,13-16H2,1H3 |
InChI Key |
GLZRDGFQNFQCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
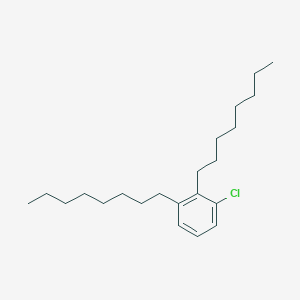
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
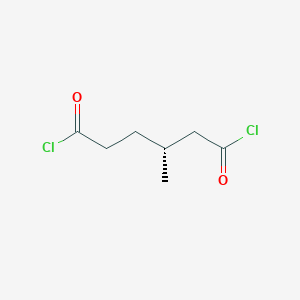
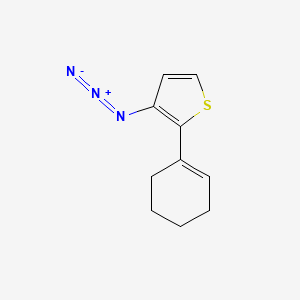
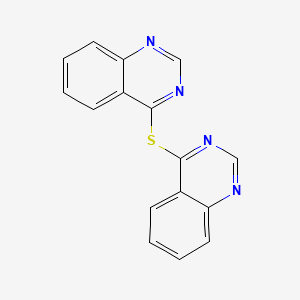

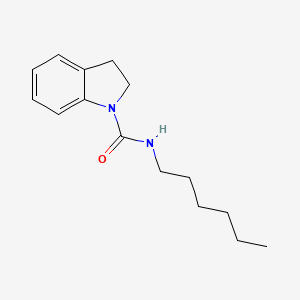
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
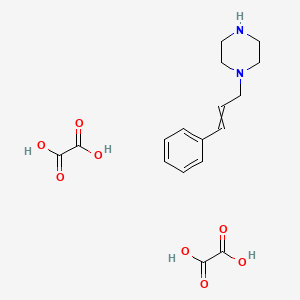
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
